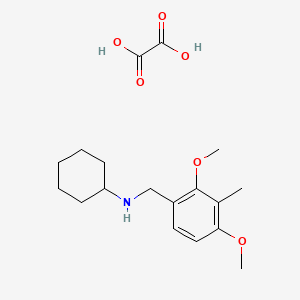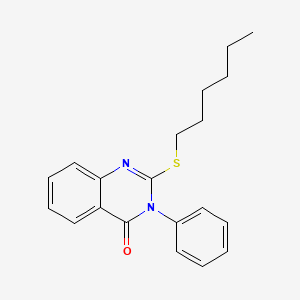![molecular formula C21H26O5 B5237214 3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5237214.png)
3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to etherification and aldehyde formation reactions. Common reagents used in these steps include alkyl halides, phenols, and aldehydes. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also incorporate purification techniques such as distillation and chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and amines.
Scientific Research Applications
3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the ether linkages may facilitate interactions with lipid membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-(3-isopropylphenoxy)ethoxy]benzaldehyde
Uniqueness
3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde stands out due to its unique combination of ether linkages and the presence of a propan-2-ylphenoxy group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-16(2)18-5-4-6-19(14-18)25-11-9-24-10-12-26-20-8-7-17(15-22)13-21(20)23-3/h4-8,13-16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEUCMXSTKKEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE](/img/structure/B5237143.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)


![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)

![3,4-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B5237197.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)
